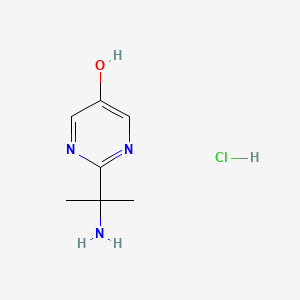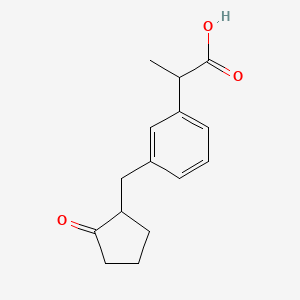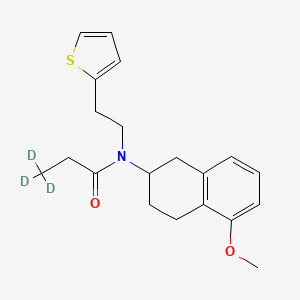![molecular formula C17H25NO9 B15295253 [(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate](/img/structure/B15295253.png)
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate is a complex organic compound characterized by multiple functional groups, including acetamido, acetyloxy, and prop-2-enoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate typically involves multiple steps:
Starting Materials: The synthesis begins with a suitable sugar derivative, such as a protected glucose or galactose.
Functional Group Introduction: The acetamido group is introduced through an amination reaction, while the acetyloxy groups are added via acetylation reactions.
Prop-2-enoxy Group Addition: The prop-2-enoxy group is introduced through an etherification reaction.
Final Acetylation: The final step involves acetylation of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the compound into its constituent parts by reacting with water.
Oxidation: Conversion of the acetamido group to a nitro group under strong oxidizing conditions.
Reduction: Reduction of the acetamido group to an amine group.
Substitution: Replacement of the acetyloxy groups with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Produces acetic acid, prop-2-enol, and the corresponding sugar derivative.
Oxidation: Yields nitro derivatives.
Reduction: Forms amine derivatives.
Substitution: Results in various substituted sugar derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Serves as a model compound to study reaction mechanisms involving multiple functional groups.
Biology
Biochemical Studies: Utilized in studies of enzyme interactions and metabolic pathways.
Drug Development: Potential precursor for the synthesis of bioactive compounds.
Medicine
Pharmaceuticals: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Materials Science: Explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of [(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to engage in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-methoxyoxan-2-yl]methyl acetate: Similar structure but with a methoxy group instead of a prop-2-enoxy group.
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-ethoxyoxan-2-yl]methyl acetate: Similar structure but with an ethoxy group instead of a prop-2-enoxy group.
Uniqueness
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate is unique due to the presence of the prop-2-enoxy group, which imparts distinct chemical and physical properties. This group can participate in additional reactions, such as polymerization or cross-linking, making the compound versatile for various applications.
Propriétés
Formule moléculaire |
C17H25NO9 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H25NO9/c1-6-7-23-17-14(18-9(2)19)16(26-12(5)22)15(25-11(4)21)13(27-17)8-24-10(3)20/h6,13-17H,1,7-8H2,2-5H3,(H,18,19)/t13-,14-,15+,16-,17-/m1/s1 |
Clé InChI |
PRSVMSRDBOXABR-NQNKBUKLSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCC=C)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OCC=C)COC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


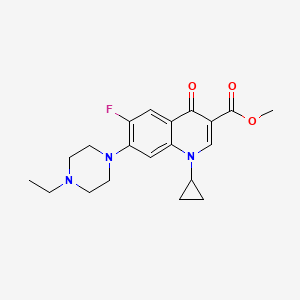
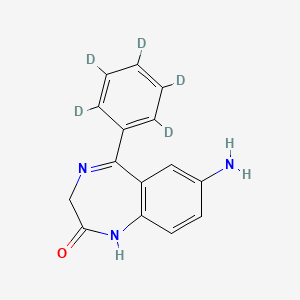
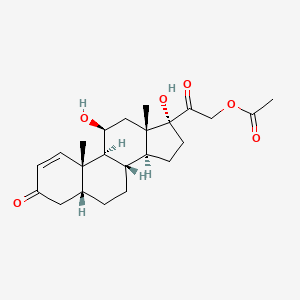
![(2E)-1-[(6-Chloro-3-pyridinyl)methyl]-2-(nitroimino)-4,5-imidazolidinediol](/img/structure/B15295195.png)
![3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester](/img/structure/B15295213.png)
![1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B15295218.png)
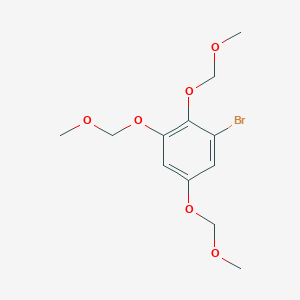
![methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B15295224.png)
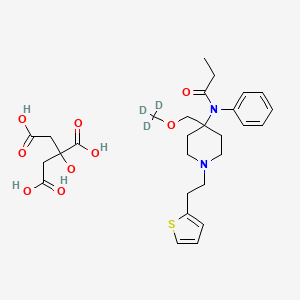
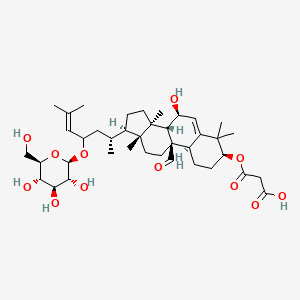
![(3R,5R)-5-(3-Hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15295245.png)
